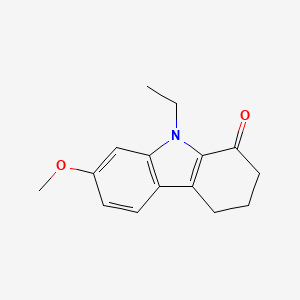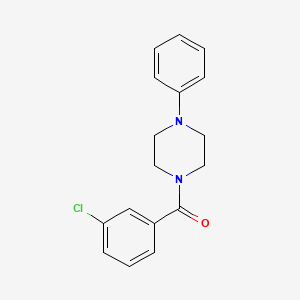
9-ethyl-7-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of carbazole derivatives often involves multi-step chemical processes that can include cyclization reactions, substitutions, and the introduction of functional groups. For example, compounds similar to 9-ethyl-7-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one have been synthesized through processes involving key steps such as cyclization and substitution reactions to introduce the ethyl and methoxy groups at specific positions on the carbazole nucleus (Srinivasulu et al., 2007).
Molecular Structure Analysis
The molecular structure of carbazole derivatives is characterized by a tricyclic core consisting of two benzene rings fused on either side of a pyrrole ring. The presence of substituents such as ethyl and methoxy groups can influence the electronic distribution, conformational stability, and interaction of the molecule with its environment, impacting its chemical reactivity and physical properties. Structural analysis techniques, including X-ray crystallography, have been employed to determine the precise arrangement of atoms within carbazole derivatives and understand the impact of various substituents on the molecule's overall structure (Flores et al., 2023).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
9-ethyl-7-methoxy-3,4-dihydro-2H-carbazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-16-13-9-10(18-2)7-8-11(13)12-5-4-6-14(17)15(12)16/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVZKTJIYSKSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)OC)C3=C1C(=O)CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-ethyl-7-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5624457.png)
![4-{(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}-4-oxo-1-phenylbutan-1-one](/img/structure/B5624462.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5624470.png)


![1-acetyl-N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5624486.png)
![5-[2-(benzylsulfonyl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5624497.png)
![N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)pyrimidin-4-amine](/img/structure/B5624503.png)
![8-[(5-isopropyl-3-isoxazolyl)carbonyl]-2-(tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5624504.png)
![2-[4-(2,3-dichlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5624512.png)
![1-(4-fluorophenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5624524.png)

